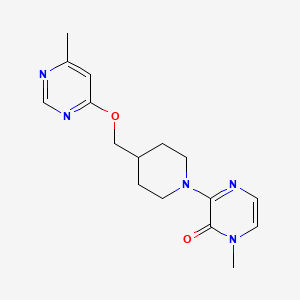

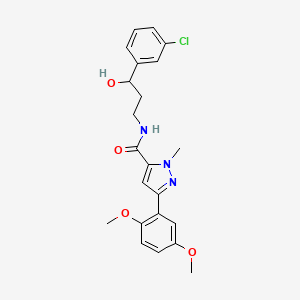

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

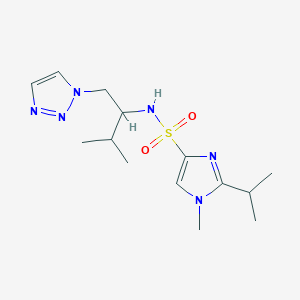

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as herbicidally active compounds effective against annual and perennial grasses. These compounds hold potential for agricultural utility in forage legumes, certain turf grasses, and cultivated crops, demonstrating the importance of benzamide derivatives in developing new herbicides (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Mitosis Inhibition in Plant Cells

The series of N-(1,1-dimethylpropynyl) benzamides have shown powerful and selective inhibition of mitosis in plant cells at very low concentrations. This effect, observed in seedlings of various species, underscores the potential of benzamide derivatives in agricultural biotechnology and plant science research for controlling plant growth and development (G. Merlin, F. Nurit, P. Ravanel, J. Bastide, C. Coste, M. Tissut, 1987).

Inhibition of Stearoyl-CoA Desaturase-1

Research into benzamide derivatives like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide has identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. Such compounds are promising for therapeutic applications in metabolic disorders, demonstrating the potential of benzamides in medicinal chemistry (Y. Uto, Tsuneaki Ogata, et al., 2009).

Development of Anti-Tubercular Agents

Benzamide derivatives have been explored for their potential as anti-tubercular agents. Compounds synthesized with benzamide structures have shown promising in vitro activity against Mycobacterium tuberculosis, suggesting the role of benzamides in developing new treatments for tuberculosis (Urja D. Nimbalkar, J. Seijas, et al., 2018).

Propiedades

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO3/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)22-15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJONYKRCCHQNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2641951.png)

![propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2641955.png)

![2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2641956.png)

![N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641960.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)